1-(Quinazolin-6-yl)ethanone

Ion Channel Pharmacology KCNQ2 Electrophysiology

Researchers requiring a validated, selective KCNQ2 antagonist (IC50=70 nM) for ion channel studies often face supply inconsistency and off-target liabilities of generic quinazoline cores. 1-(Quinazolin-6-yl)ethanone directly addresses this need with a distinct pharmacological fingerprint. - Documented 1.7-fold selectivity for KCNQ2 over KCNQ2/Q3 heteromers, enabling precise SAR studies. - Low CYP2D6 inhibition (IC50=19.9 µM) minimizes ADME-related variability in early-stage probe development. - Available in high purity (98%) from BenchChem, ensuring reproducible synthetic and biological outcomes without confounding baseline cytotoxicity.

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
Cat. No. B15328852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinazolin-6-yl)ethanone
Molecular FormulaC10H8N2O
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CN=CN=C2C=C1
InChIInChI=1S/C10H8N2O/c1-7(13)8-2-3-10-9(4-8)5-11-6-12-10/h2-6H,1H3
InChIKeyILKPUUPQXWCZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinazolin-6-yl)ethanone (CAS 851444-87-6): Baseline Identity, Purity, and Procurement Specifications


1-(Quinazolin-6-yl)ethanone (CAS 851444-87-6), also known as 1-(6-quinazolinyl)ethanone, is a quinazoline-derived heterocyclic building block with the molecular formula C10H8N2O and a molecular weight of 172.18 g/mol . The compound is characterized by an acetyl group substituted at the 6-position of the quinazoline bicyclic core. As a synthetic intermediate and screening compound, it is commercially available from multiple vendors with standard purity specifications typically ranging from 95% to 98% . The quinazoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives developed as kinase inhibitors, receptor antagonists, and antimicrobial agents, making this unadorned 6-acetylquinazoline a versatile starting point for further functionalization and SAR exploration [1].

Why Generic Substitution Fails: Quantified Divergence in Target Engagement and Selectivity for 1-(Quinazolin-6-yl)ethanone Versus In-Class Analogs


Within the quinazoline and quinazolinone chemical space, subtle variations in substitution pattern profoundly alter biological activity and off-target liability, rendering generic substitution based solely on core scaffold untenable. 1-(Quinazolin-6-yl)ethanone demonstrates a specific and quantified affinity profile for the KCNQ2 potassium channel (IC50 = 70 nM) that is not generalizable to other quinazoline derivatives, which may preferentially target kinase domains (e.g., EGFR IC50 in low nM range) or other receptor classes [1][2]. Furthermore, even structurally proximate analogs, such as 1-(2,4-dimethyl-6-quinazolinyl)ethanone, exhibit divergent target engagement, with the latter demonstrating nanomolar affinity (Ki = 6.4 nM) for the NK1 receptor rather than potassium channels [3]. This evidence establishes that the 6-acetyl substitution pattern confers a distinct pharmacological fingerprint, and that procurement of a generic quinazoline core cannot recapitulate the specific, data-backed activity profile required for reproducible ion channel research or targeted medicinal chemistry campaigns.

1-(Quinazolin-6-yl)ethanone: Quantitative Evidence Guide for Differentiated Scientific Selection


Selective KCNQ2 Potassium Channel Antagonism: Quantified Potency and Cross-Study Comparison Versus 6-Substituted EGFR/HER2 Inhibitors

1-(Quinazolin-6-yl)ethanone demonstrates a specific, moderate-potency antagonism of the KCNQ2 potassium channel, with a measured IC50 of 70 nM in an automated patch clamp assay using CHO cells expressing the human channel [1]. This contrasts sharply with the activity profile of 6-substituted quinazoline derivatives optimized for kinase inhibition, such as Compound 5c, which exhibits potent dual EGFR (IC50 = 2.6 nM) and HER2 (IC50 = 4.3 nM) inhibition but no reported KCNQ2 activity [2]. While the KCNQ2 potency of 1-(Quinazolin-6-yl)ethanone is less than that of the highly optimized EGFR inhibitor PD 174265 (IC50 = 0.45 nM) , it is the selective, albeit moderate, engagement of an ion channel target rather than a kinase domain that defines its differentiated utility [3].

Ion Channel Pharmacology KCNQ2 Electrophysiology

Reduced KCNQ2/Q3 Heteromer Activity and Favorable CYP2D6 Liability Profile Versus Quinazolinone-Derived KCNQ Openers

In contrast to certain quinazolinone-derived KCNQ channel openers, which exhibit broad activity across multiple KCNQ subtypes and poor selectivity [1], 1-(Quinazolin-6-yl)ethanone displays a more restricted profile. It is a weaker antagonist of the heteromeric KCNQ2/Q3 channel, with an IC50 of 120 nM, representing a 1.7-fold reduction in potency compared to the homomeric KCNQ2 channel [2]. This suggests potential for differential modulation of neuronal M-currents. Importantly, from an ADME and off-target liability perspective, 1-(Quinazolin-6-yl)ethanone demonstrates minimal inhibition of the major drug-metabolizing enzyme CYP2D6, with a high IC50 of 19.9 μM, indicating a low risk for CYP-mediated drug-drug interactions at pharmacologically relevant concentrations [3].

KCNQ2/Q3 Ion Channel Selectivity CYP2D6 Inhibition

Divergent Receptor Pharmacology: Quantified NK1 Antagonism by a Structurally Proximate 2,4-Dimethyl Analog Underscores Unique Binding Landscape

A direct structural analog, 1-(2,4-dimethyl-6-quinazolinyl)ethanone, which differs only by the addition of two methyl groups at the 2- and 4-positions of the quinazoline core, demonstrates a completely divergent target profile. This analog exhibits potent antagonism of the human neurokinin-1 (NK1) receptor, a G protein-coupled receptor, with a Ki of 6.4 nM [1]. This stands in stark contrast to the primary activity of 1-(Quinazolin-6-yl)ethanone at KCNQ2 potassium channels (IC50 = 70 nM) [2]. The shift in molecular target from an ion channel to a GPCR, driven by minor structural modifications, highlights the critical importance of the unsubstituted quinazoline core in 1-(Quinazolin-6-yl)ethanone for maintaining its KCNQ2-specific interaction.

NK1 Receptor Tachykinin GPCR Pharmacology

Low Baseline Antiproliferative Activity: A Clean Phenotypic Background for Building Targeted Anticancer Agents

Unlike many quinazoline derivatives that are optimized for potent kinase inhibition and cytotoxic activity, 1-(Quinazolin-6-yl)ethanone itself is not associated with significant antiproliferative effects in published cancer cell line screens. This is in direct contrast to optimized 6-substituted quinazolinones, such as MJ66 (6-(pyrrolidin-1-yl)-2-(naphthalen-1-yl)quinazolin-4-one), which exhibit high potency against melanoma M21 cells with an IC50 of approximately 0.033 μM (33 nM) [1]. The absence of intrinsic cytotoxicity in the core scaffold of 1-(Quinazolin-6-yl)ethanone provides a clean phenotypic background, making it an ideal building block or control compound for target-specific medicinal chemistry campaigns where off-target cytotoxicity must be deconvoluted from on-target effects [2].

Antiproliferative Activity Cytotoxicity Cancer Cell Lines

Optimized Research and Industrial Applications for 1-(Quinazolin-6-yl)ethanone Based on Verified Evidence


Ion Channel Pharmacology: Development of Novel KCNQ2/3 Modulators for Neurological Research

Given its documented KCNQ2 antagonism (IC50 = 70 nM) and KCNQ2/Q3 antagonism (IC50 = 120 nM) [1][2], 1-(Quinazolin-6-yl)ethanone serves as a validated starting point for the design and synthesis of novel KCNQ channel modulators. Researchers investigating neuronal excitability, epilepsy, or pain pathways can utilize this compound as a core scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. The compound's 1.7-fold selectivity window for KCNQ2 over KCNQ2/Q3 offers a baseline for engineering more selective agents. Its low CYP2D6 inhibition liability (IC50 = 19.9 μM) further supports its use in early-stage probe development where favorable ADME properties are a key consideration [3].

Medicinal Chemistry: A Selective Building Block for Diversifying Quinazoline-Focused Compound Libraries

As a versatile synthetic intermediate, 1-(Quinazolin-6-yl)ethanone enables the construction of diverse quinazoline-based compound libraries. The 6-acetyl group serves as a functional handle for further chemical transformations, such as condensation reactions to form hydrazones or imines, or reduction to a secondary alcohol for subsequent functionalization. Its commercial availability from multiple vendors in high purity (95-98%) ensures reproducible synthetic outcomes. Critically, its lack of intrinsic, potent antiproliferative activity makes it a valuable scaffold for generating targeted probes without the confounding variable of baseline cytotoxicity that plagues many other quinazoline derivatives [4].

Pharmacological Tool and Control Compound: Deconvoluting Target Engagement in Quinazoline-Based Research

1-(Quinazolin-6-yl)ethanone's defined, albeit moderate, activity at KCNQ channels (IC50 = 70-120 nM) [1][2] and its minimal activity at common off-targets like CYP2D6 [3] make it a useful pharmacological tool. It can be employed as a reference standard in electrophysiological assays to benchmark the activity of more potent KCNQ modulators. Furthermore, its lack of significant kinase inhibition (in contrast to analogs like Compound 5c) [5] allows it to serve as a negative control in experiments designed to validate the kinase-dependent mechanisms of other quinazoline-based compounds, thereby helping to deconvolute complex biological responses.

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